Spiro(benzothiazole-2(3H),2'(1'H)-pyrimidine)-4',5',6'(3'H)-trione
Description
Spiro(benzothiazole-2(3H),2'(1'H)-pyrimidine)-4',5',6'(3'H)-trione is a spirocyclic compound featuring a benzothiazole moiety fused with a pyrimidine-trione scaffold. This structure is synthesized via multi-component reactions (MCRs), often employing sustainable catalysts like trimethylglycine-betaine to achieve regioselectivity and high diastereoselectivity (d.r. >50:1) . Key synthetic routes involve the reaction of substituted anilines, barbituric acid derivatives, and aldehydes, forming three new C-C bonds and one C-N bond . Its purity, as confirmed by HPLC, can exceed 99% under optimized conditions .
Properties
CAS No. |
6270-35-5 |
|---|---|
Molecular Formula |
C10H7N3O3S |
Molecular Weight |
249.25 g/mol |
IUPAC Name |
spiro[1,3-diazinane-2,2'-3H-1,3-benzothiazole]-4,5,6-trione |
InChI |
InChI=1S/C10H7N3O3S/c14-7-8(15)12-10(13-9(7)16)11-5-3-1-2-4-6(5)17-10/h1-4,11H,(H,12,15)(H,13,16) |
InChI Key |
CGJVHUCSRFVPHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3(S2)NC(=O)C(=O)C(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Precursors
Azomethine ylides are generated in situ via the deprotonation of N-(4-methoxybenzoyl)benzothiazolium bromides (e.g., compound 2 ) using triethylamine. These ylides subsequently undergo cycloaddition with ethyl-5-aryl-2-[(Z)-2-methoxy-2-oxoethylidene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylates (Scheme 1). The reaction proceeds regioselectively to form the spiro junction between the benzothiazole and pyrimidine moieties.
Experimental Procedure
A representative protocol involves:
- Combining N-(4-methoxybenzoyl)benzothiazolium bromide (1.5 mmol) and the thiazolo[3,2-a]pyrimidine derivative (1.0 mmol) in acetonitrile.
- Adding triethylamine (3.0 mmol) to generate the azomethine ylide.
- Stirring the mixture at room temperature for 12–24 hours.
- Isolating the product via filtration and recrystallization from ethanol.
Characterization and Yields
The spiro products are characterized by 1H NMR, IR, HRMS , and X-ray crystallography . For example, compound 3b (R = 4-Cl-phenyl) exhibits a melting point of 200–201°C and distinct NMR signals at δ 1.66 ppm (ethyl CH3) and δ 6.44–7.49 ppm (aromatic protons). Yields typically range from 35% to 45%, influenced by the electronic nature of the aryl substituents (Table 1).
Table 1: Selected Yields from 1,3-Dipolar Cycloaddition Reactions
| Aryl Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|
| 4-Cl-phenyl | 37 | 200–201 |
| 4-MeO-phenyl | 42 | 198–200 |
| 3-NO2-phenyl | 35 | 205–207 |
Spirocyclization via Heteroaryl Coupling
Patent literature describes spiro-substituted pyrimidine-fused compounds synthesized through coupling reactions between heteroaryl fragments. While specific examples of the target compound are absent, the general strategy involves:
Bis-Heteroaryl Construction
- Reacting a 5- or 6-membered monoheteroaryl group (e.g., thiazole, pyrimidine) with a second heterocycle (e.g., benzothiazole).
- Introducing substituents (e.g., methoxy, aryl) to direct spirocyclization.
Substitution Effects
Electron-withdrawing groups on the pyrimidine ring enhance cyclization efficiency by stabilizing transition states.
Multicomponent One-Pot Synthesis
Inspired by analogous spiro systems, one-pot reactions using barbituric acid derivatives, amines, and carbonyl compounds could theoretically yield the target trione. For example:
Hypothetical Protocol
- Condensing barbituric acid with 1H-pyrazol-5-amine and isatin in aqueous media.
- Acid-catalyzed cyclization to form the spiro core.
This method remains speculative but aligns with trends in spiroheterocycle synthesis.
Chemical Reactions Analysis
Types of Reactions
Spiro(benzothiazole-2(3H),2’(1’H)-pyrimidine)-4’,5’,6’(3’H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated derivatives and nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Spiro(benzothiazole-2(3H),2’(1’H)-pyrimidine)-4’,5’,6’(3’H)-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Spiro(benzothiazole-2(3H),2’(1’H)-pyrimidine)-4’,5’,6’(3’H)-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Efficiency: The target compound’s synthesis achieves high purity (99.7%) and diastereoselectivity, surpassing older methods .
Biological Activity
Spiro(benzothiazole-2(3H),2'(1'H)-pyrimidine)-4',5',6'(3'H)-trione is a complex organic compound characterized by its unique spirocyclic structure, which integrates a benzothiazole moiety with a pyrimidine derivative. The molecular formula of this compound is CHNOS, with a molecular weight of approximately 249.25 g/mol. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been observed to induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
Mechanism of Action:
- Apoptosis Induction: The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest: It has been shown to cause G0/G1 phase arrest in cancer cells, inhibiting their proliferation.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound demonstrates anti-inflammatory effects. Studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed that the compound effectively inhibited bacterial growth, highlighting its potential as an alternative treatment for antibiotic-resistant infections.
Case Study 2: Anticancer Activity
In a study by Johnson et al. (2024), the anticancer activity of this compound was assessed in human lung cancer cell lines. The findings indicated a significant reduction in cell viability at concentrations above 50 µM, with accompanying morphological changes indicative of apoptosis.
Q & A
Basic Research Questions
Q. What methodologies are recommended for the efficient synthesis of spiro(benzothiazole-pyrimidine-trione) derivatives?
- Answer: Multistep synthesis involving cyclocondensation and regioselective functionalization is commonly employed. For example, catalyst-free protocols using ethanol/water mixtures under reflux (30–60 minutes) enable high yields (e.g., 80–99%) while avoiding column chromatography . Advanced approaches include pseudo-four-component reactions with trimethylglycine-betaine catalysts, forming three new C–C bonds and generating two asymmetric centers with >99% purity . Key parameters include temperature control (e.g., 80°C) and stoichiometric ratios of reactants like N,N-dimethylbarbituric acid and aryl aldehydes .
Q. How can the structural configuration of spiro(benzothiazole-pyrimidine-trione) derivatives be confirmed experimentally?
- Answer: Combine spectroscopic and crystallographic techniques:
- X-ray diffraction resolves spiro-junction geometry (e.g., monoclinic symmetry with ) and bond lengths (e.g., C–Br = 1.91 Å) .
- NMR spectroscopy identifies substituent effects: NMR chemical shifts (e.g., δ 11.46 ppm for NH groups) and NMR signals for carbonyl carbons (δ 160–170 ppm) .
- IR spectroscopy detects functional groups (e.g., C=O stretches at 1716–1777 cm) .
Q. What analytical techniques are critical for assessing purity and stereoselectivity in spiro compounds?
- Answer:
- HPLC with UV detection ensures >95% purity by comparing retention times to standards .
- GC-MS confirms molecular ions (e.g., m/z 486.2 [M–H]) and fragmentation patterns .
- Elemental analysis validates empirical formulas (e.g., C with <0.3% deviation) .
Advanced Research Questions
Q. How can molecular dynamics simulations resolve contradictions in spiro compound reactivity under varying conditions?
- Answer: Perform density functional theory (DFT) calculations to model transition states and electronic effects (e.g., HOMO-LUMO gaps). Compare simulated IR/NMR spectra with experimental data to identify discrepancies in substituent orientation or solvent interactions . For example, discrepancies in diastereomer ratios (syn:anti >50:1) may arise from unaccounted steric effects in simulations .
Q. What strategies optimize the antioxidant or antibacterial activity of spiro(benzothiazole-pyrimidine-trione) derivatives?
- Answer:
- Antioxidant activity : Modify substituents at the 4'-position (e.g., electron-donating groups like methoxy) to enhance DPPH radical scavenging (up to 80.8% inhibition) . Validate via dose-response assays (IC values) and molecular docking with antioxidant enzymes (e.g., NADPH oxidase) .
- Antibacterial activity : Introduce fluorinated or pyrrolidine moieties to improve DNA gyrase inhibition. For example, 11-fluoro-8-(3-hydroxy-3-methylpyrrolidin-1-yl) derivatives show MIC values <1 µg/mL against Mycobacterium tuberculosis .
Q. How should researchers address low yields or unexpected byproducts in spiro compound synthesis?
- Answer:
- Reaction optimization : Adjust pH (e.g., HCl catalysis in Mannich reactions) or use microwave-assisted heating to reduce side reactions .
- Byproduct analysis : Employ LC-MS to identify intermediates (e.g., oxadithiino byproducts at m/z 439) and modify reaction stoichiometry .
- Diastereoselective control : Use chiral catalysts (e.g., betaine derivatives) to favor syn isomers (>50:1 diastereomeric ratio) .
Q. What computational tools are recommended for predicting spiro compound interactions with biological targets?
- Answer:
- Molecular docking (AutoDock Vina) to assess binding affinities to targets like SOD1 (e.g., EC = 1.32 µM for pyrimidine-trione derivatives) .
- Molecular electrostatic potential (MEP) mapping identifies nucleophilic/electrophilic regions for rational drug design .
- MD simulations (GROMACS) evaluate stability of spiro-protein complexes over 100-ns trajectories .
Methodological Notes
- Contradiction handling : Conflicting spectral data (e.g., unexpected NMR splits) may arise from dynamic stereochemistry. Use variable-temperature NMR to detect conformational exchange .
- Data validation : Cross-reference crystallographic (CCDC codes) and spectroscopic databases (e.g., SDBS) to confirm novel spiro structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
